3-Butylpiperidine hydrochloride CAS number and molecular weight
3-Butylpiperidine hydrochloride CAS number and molecular weight
This guide is structured as a high-level technical monograph for drug development professionals. It addresses the specific compound requested while resolving common nomenclature ambiguities inherent to substituted piperidines.
Strategic Scaffold for Lipophilic Tuning in Medicinal Chemistry
Executive Summary & Chemical Identity[1]
3-n-Butylpiperidine Hydrochloride is a substituted saturated heterocycle used primarily as a building block in the synthesis of pharmaceutical agents and agrochemicals. Unlike its more common N-butyl (1-butyl) isomer, the 3-butyl substitution places a lipophilic alkyl chain directly on the carbon skeleton, creating a chiral center at the C3 position.
This structural feature allows researchers to modulate the steric bulk and lipophilicity of a drug candidate without altering the basic nitrogen center, which is often critical for receptor binding (e.g., in local anesthetics or GPCR ligands).
Chemical Constants & Nomenclature
| Parameter | Data | Notes |
| Compound Name | 3-n-Butylpiperidine Hydrochloride | Specific isomer: n-butyl at C3. |
| Systematic Name | 3-butylpiperidin-1-ium chloride | IUPAC convention. |
| CAS Number (Precursor) | 539-32-2 | Refers to 3-Butylpyridine (Starting Material).[1][2] The HCl salt is often generated in situ. |
| CAS Number (Base) | Not Widely Indexed | Often confused with 1-butylpiperidine (CAS 4945-48-6). |
| Molecular Formula | C₉H₂₀ClN | (C₉H₁₉N · HCl) |
| Molecular Weight | 177.71 g/mol | Base: 141.25 g/mol + HCl: 36.46 g/mol . |
| Exact Mass | 177.128 g/mol | Monoisotopic mass of the salt. |
| SMILES (Base) | CCCCC1CCCNC1 | |
| Chirality | Racemic (±) | Contains one stereocenter at C3. |
CRITICAL DISAMBIGUATION: Researchers must distinguish this compound from 1-Butylpiperidine (N-butyl), where the butyl group is attached to the nitrogen. The 3-substituted variant retains a secondary amine, allowing for further functionalization (e.g., amide coupling, reductive amination).
Structural Analysis & Physicochemical Profile
The 3-butylpiperidine scaffold offers a unique "lipophilic vector." In Structure-Activity Relationship (SAR) studies, replacing a methyl or ethyl group with a butyl group at C3 significantly increases the cLogP (calculated partition coefficient) and steric occlusion volume.
Stereochemistry
The C3 carbon is chiral. The synthesis from 3-butylpyridine typically yields a racemic mixture (
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(3R)-Enantiomer: Often preferred if the target receptor has a specific hydrophobic pocket.
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(3S)-Enantiomer: Must be resolved if the biological target is stereospecific.
Solubility & Stability
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Form: The hydrochloride salt is typically a white, hygroscopic crystalline solid.
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Solubility: Highly soluble in water, methanol, and ethanol due to the ionic character of the piperidinium chloride.
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Free Base Liberation: The oily free base can be liberated by treating the salt with 1M NaOH and extracting into dichloromethane (DCM).
Synthetic Methodologies
The most robust route to 3-butylpiperidine hydrochloride is the catalytic hydrogenation of 3-butylpyridine . This method is preferred for its atom economy and scalability.
Protocol: Hydrogenation of 3-Butylpyridine
Objective: Conversion of the aromatic pyridine ring to the saturated piperidine ring.
Reagents:
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Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C.
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Solvent: Acetic Acid (AcOH) with stoichiometric HCl.
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Conditions: 50–60 psi H₂, Room Temperature, 12–24 hours.
Step-by-Step Workflow:
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Preparation: Dissolve 3-butylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration). Add concentrated HCl (1.1 eq) to form the pyridinium salt in situ.
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Catalyst Addition: Carefully add PtO₂ (1–2 mol%) under an inert nitrogen atmosphere.
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Hydrogenation: Purge the vessel with H₂ gas. Pressurize to 60 psi and agitate.
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Monitoring: Monitor by TLC (stained with Ninhydrin) or LC-MS until the UV-active pyridine peak disappears.
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Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove AcOH.
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Salt Formation: Triturate the residue with diethyl ether to induce crystallization of the hydrochloride salt.
Visualization of Synthetic Pathway
Caption: Figure 1. Catalytic hydrogenation pathway converting 3-butylpyridine to 3-butylpiperidine HCl.
Applications in Drug Design
The "Lipophilic Spacer" Concept
In medicinal chemistry, the piperidine ring is a privileged scaffold (e.g., in fentanyl, donepezil). The 3-butyl group acts as a lipophilic spacer .
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Mechanism: It fills hydrophobic pockets in enzymes or receptors (e.g., Acetylcholinesterase or Sigma receptors) without introducing the rotational freedom of a linear alkyl chain attached to a non-cyclic center.
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Conformational Lock: The chair conformation of the piperidine ring orients the butyl group equatorially (energetically favored), providing a predictable vector for hydrophobic interaction.
Chiral Resolution Workflow
For advanced drug candidates, the racemic mixture must be resolved.
Method: Diastereomeric Salt Formation.
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Resolving Agent: Use chiral acids like (+)-Tartaric acid or (-)-Mandelic acid.
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Process: Mix racemic 3-butylpiperidine (free base) with the chiral acid in hot ethanol.
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Crystallization: Upon cooling, one diastereomeric salt precipitates preferentially.
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Liberation: Treat the crystals with base to yield the enantiopure (3R)- or (3S)-3-butylpiperidine.
Caption: Figure 2. Optical resolution workflow to isolate specific enantiomers of 3-butylpiperidine.
Handling & Safety Information
As a secondary amine salt, 3-butylpiperidine hydrochloride requires standard laboratory safety protocols.
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves and safety goggles. |
| Acute Toxicity | Potential oral toxicity if swallowed (based on piperidine analogs). | Do not ingest. Work in a fume hood. |
| Hygroscopic | Absorbs moisture from air, altering stoichiometry. | Store in a desiccator under inert gas (Argon/N₂). |
Storage: Keep in a tightly closed container at 2–8°C (refrigerated) to prevent degradation or hygroscopic clumping.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10874, 3-Butylpyridine. Retrieved from [Link]
- Note: Source for the precursor data and synthesis starting m
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3] Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]
- Note: Authoritative source for modern enantioselective synthesis of 3-substituted piperidines.
- Note: Technical overview of the pyridine precursor's utility.
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National Institute of Standards and Technology (NIST). Piperidine, 1-butyl- (Isomer Distinction). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Note: Cited to distinguish the N-butyl isomer
